

Technical Guide to 3-Benzylmorpholine: Properties and Applications

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Compound of Interest

Compound Name: **3-Benzylmorpholine**

Cat. No.: **B1274753**

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Introduction

3-Benzylmorpholine is an organic compound featuring a morpholine ring substituted with a benzyl group at the 3-position. This molecule serves as a crucial intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. [1] The presence of the morpholine moiety, a privileged scaffold in medicinal chemistry, often imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. [2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological relevance of **3-Benzylmorpholine**.

Chemical and Physical Properties

The properties of **3-Benzylmorpholine** and its common salt form are summarized below. The free base is a colorless liquid under standard conditions, while its hydrochloride salt is a solid.

[1]

Properties of 3-Benzylmorpholine (Free Base)

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₅ NO	[1]
Molar Mass	177.24 g/mol	[1]
Appearance	Colorless liquid	[1]
Melting Point	-23°C to -18°C	[1]
Boiling Point	162°C to 164°C (at 760 Torr)	[1]
	122°C to 127°C (at 8 Torr)	[1]
Solubility	Soluble in organic solvents (ethanol, ether, benzene)	[1]

Properties of 3-Benzylmorpholine Hydrochloride

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆ CINO	
Molar Mass	213.70 g/mol	
Appearance	Solid	

Chemical Identifiers

Identifier	3-Benzylmorpholine	3-Benzylmorpholine HCl
CAS Number	7684-27-7	Not specified, sold as mixture
MDL Number	---	MFCD04117744
PubChem SID	---	329786080
InChI Key	---	YPBSZAVJNVJGHC- UHFFFAOYSA-N

Experimental Protocols

Synthesis of 3-Benzylmorpholine

A common method for the preparation of **3-Benzylmorpholine** is through the direct benzylation of morpholine.^[1] While specific, detailed protocols for the 3-substituted isomer are not readily available in the provided search results, a general procedure can be outlined. A more detailed, analogous synthesis for a related benzylmorpholine derivative is also presented for illustrative purposes.

General Protocol: Benzylation of Morpholine

- **Reaction Setup:** In a suitable reaction vessel, morpholine is dissolved in an appropriate organic solvent.
- **Addition of Reagent:** A benzylating agent, such as benzyl magnesium bromide or benzyl sodium bromide, is added to the solution.^[1] The reaction conditions (temperature, stoichiometry) are controlled to optimize for selectivity and yield.^[1]
- **Work-up:** Following the reaction, a standard aqueous work-up is performed to quench the reaction and remove inorganic byproducts.
- **Purification:** The crude product is purified using techniques such as distillation or column chromatography to yield pure **3-Benzylmorpholine**.

Detailed Protocol: Representative Synthesis of a Benzylmorpholine Derivative

The following protocol for the synthesis of (R)-4-benzyl-2-[(R)-hydroxy(phenyl)methyl]morpholin-3-one from its corresponding lactam illustrates a common reduction step in morpholine synthesis.^[3]

- **Reagents and Materials:**
 - (2S,4R)-4-benzyl-2-[(R)-hydroxy(phenyl)methyl]morpholin-3-one
 - Borane solution in Tetrahydrofuran (THF), 1 M
 - Anhydrous THF
 - Dry methanol
 - 1 M Aqueous hydrochloric acid

- 1 M Aqueous potassium carbonate
- Diethyl ether
- Magnesium sulfate ($MgSO_4$)
- Procedure:
 1. A solution of (2S,4R)-4-benzyl-2-[(R)-hydroxy(phenyl)methyl]morpholin-3-one (1.1 mmol) in anhydrous THF (5 ml) is prepared under a nitrogen atmosphere at room temperature.[3]
 2. A 1 M solution of borane in THF (4.4 mmol, 4 eq.) is slowly added.[3]
 3. The solution is heated to 60°C and stirred for 2 hours.[3]
 4. After cooling to room temperature, dry methanol (2 ml) is slowly added to quench the excess borane.[3]
 5. 1 M aqueous hydrochloric acid (2 ml) is added, and the mixture is heated to 60°C for 1 hour.[3]
 6. The organic solvents are removed under reduced pressure.[3]
 7. The concentrated solution is poured into 1 M aqueous potassium carbonate solution (10 ml) and extracted with diethyl ether (2 x 20 ml).[3]
 8. The combined organic layers are washed with brine and water, then dried over $MgSO_4$ and concentrated in vacuo.[3]
 9. The resulting oil is purified by flash column chromatography to yield the final product.[3]

Analytical Characterization

The structural confirmation and purity assessment of **3-Benzylmorpholine** and its derivatives typically involve standard analytical techniques:

- Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. For instance, in the analysis of novel morpholine derivatives, ESI-MS is used to identify the

protonated molecular ion ($[M+H]^+$).[\[4\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR are used to elucidate the chemical structure, confirming the connectivity of atoms and the presence of the benzyl and morpholine moieties.

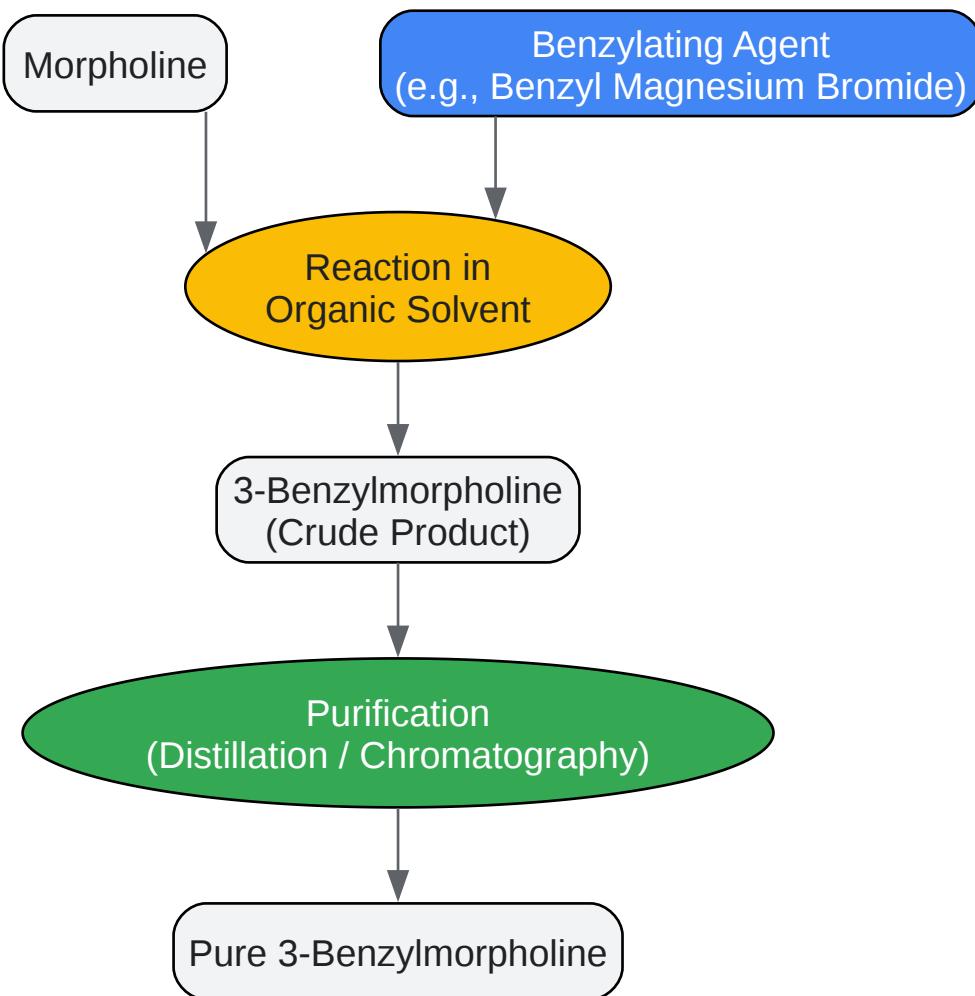
Biological Activity and Applications

While specific signaling pathways for **3-Benzylmorpholine** are not extensively detailed, its role as a synthetic intermediate provides access to a wide range of biologically active molecules. The morpholine ring is a key component in many approved drugs, and benzylmorpholine derivatives have shown diverse pharmacological activities.

- Suppressant Activity: Benzylmorpholine has been reported to possess suppressant activity.
[\[5\]](#)
- Drug Intermediate: It is primarily used as an intermediate in the synthesis of drugs and pesticides.[\[1\]](#)
- EZH2 Inhibition: Certain benzomorpholine derivatives have been synthesized and evaluated as potent inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a target in non-small cell lung cancer.[\[6\]](#)
- Neurotransmitter Reuptake Inhibition: Other benzylmorpholine derivatives act as dual reuptake inhibitors of serotonin and norepinephrine, a mechanism relevant to the treatment of depression.[\[3\]](#)
- Antimalarial Activity: Benzylmorpholine has been incorporated into 1,2,4,5-tetraoxane scaffolds to create potent antimalarial agents.[\[7\]](#)
- Broad Bioactivities of the Morpholine Scaffold: The morpholine heterocycle is found in compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[\[2\]](#)

Visualizations

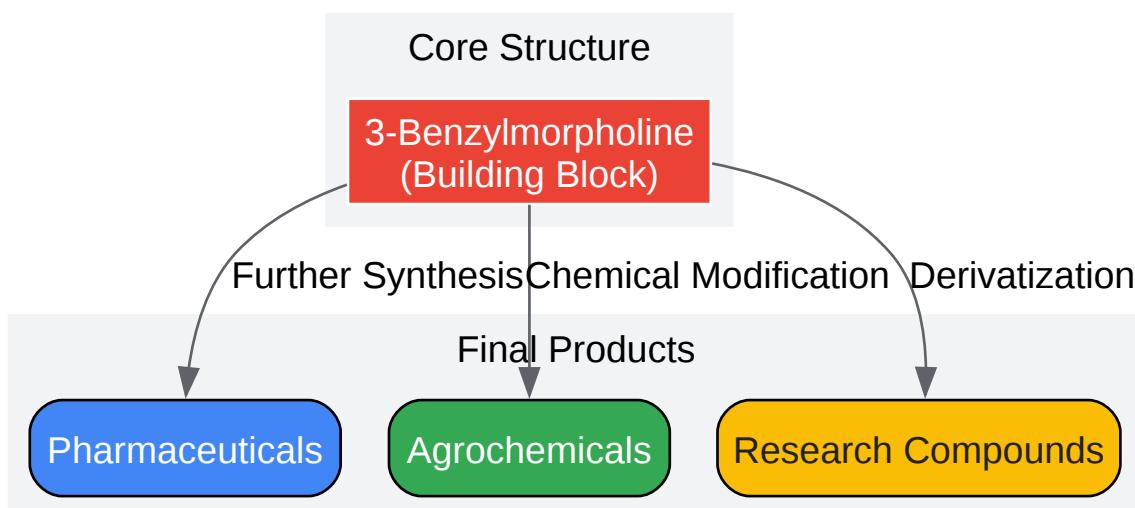
Synthesis Workflow



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Caption: General synthesis workflow for **3-Benzylmorpholine**.

Role as a Chemical Intermediate



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Caption: **3-Benzylmorpholine** as a key intermediate in synthesis.

Safety Information

3-Benzylmorpholine is an irritant to the eyes and skin and may cause damage upon contact. [1] When handling this chemical, appropriate personal protective equipment, such as chemical goggles and gloves, should be worn.[1] It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.[1] In case of accidental contact, the affected area should be flushed immediately with plenty of water, and medical attention should be sought.[1] The hydrochloride salt is classified as Acute Toxicity, Oral, Category 4.

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